Maduramicin

説明

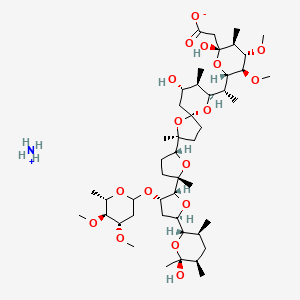

This compound is an antiprotozoal agent used in veterinary medicine as prophylaxis against coccidiosis. It is a naturally occurring compound which was first isolated from the actinomycete, Actinomadura rubra.

This compound is a small molecule drug with a maximum clinical trial phase of II.

isolated from Actinomadura rubra

特性

IUPAC Name |

azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGJEAMPBSZCIF-HKSLRPGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H83NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84878-61-5 | |

| Record name | Maduramicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084878615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maduramicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maduramicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Production of Maduramicin from Actinomadura yumaensis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maduramicin, a potent polyether ionophore antibiotic, stands as a significant discovery in veterinary medicine, primarily utilized for the prevention of coccidiosis in poultry. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and production of this compound from its natural source, the actinomycete Actinomadura yumaensis. Detailed experimental protocols for the fermentation of A. yumaensis, as well as the extraction, purification, and analytical characterization of this compound, are presented. Furthermore, this guide elucidates the mechanism of action of this compound, including its ionophoric properties and its impact on cellular signaling pathways, supported by quantitative data and visual diagrams to facilitate a deeper understanding for research and development professionals in the field of drug discovery and development.

Introduction

This compound is a monovalent glycoside polyether ionophore antibiotic produced through aerobic fermentation by the bacterium Actinomadura yumaensis.[1] This microorganism was originally isolated from a soil sample from Yuma County, Arizona. The compound is notable for its potent activity against various Gram-positive bacteria and a broad spectrum of anticoccidial activity against the most prevalent Eimeria species in poultry.[1] Initially, the producing organism was identified as a species of Nocardia and later as Actinomadura rubra, but has since been correctly classified as Actinomadura yumaensis.

From a chemical standpoint, this compound is a complex molecule with the chemical formula C₄₇H₈₀O₁₇ and a molecular weight of 917.1 g/mol . Its structure features multiple heterocyclic ether rings, a characteristic of polyether antibiotics, which are crucial for its biological function.

This guide will delve into the technical aspects of this compound, from the cultivation of the producing microorganism to the detailed methodologies for its isolation, purification, and analysis, providing a valuable resource for researchers and professionals in the field.

Biosynthesis of this compound

The biosynthesis of this compound in Actinomadura yumaensis follows the polyketide pathway, a common route for the synthesis of complex natural products in actinomycetes. Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the sequential condensation of small carboxylic acid units, such as acetyl-CoA and propionyl-CoA, to build the carbon backbone of the molecule.

The process is initiated with a starter unit, which is then elongated through a series of condensation reactions. Each elongation step is followed by a set of optional modifications, including ketoreduction, dehydration, and enoylreduction, which contribute to the structural diversity of the final product. In the case of this compound, the polyketide chain undergoes a series of cyclization reactions to form the characteristic ether rings. These reactions are catalyzed by specific enzymes, including epoxidases and cyclases, which are encoded in the this compound biosynthetic gene cluster.

While the complete gene cluster for this compound biosynthesis has not been fully elucidated in the public domain, it is understood to be a modular Type I PKS system, typical for polyether ionophores.

Mechanism of Action

This compound's primary mechanism of action lies in its ability to function as an ionophore. It forms lipophilic complexes with monovalent cations, particularly sodium (Na⁺) and potassium (K⁺), and to a lesser extent, divalent cations like calcium (Ca²⁺). This complexation facilitates the transport of these ions across biological membranes, disrupting the natural ion gradients that are essential for cellular function.

The influx of cations into the target cell, such as the sporozoites of Eimeria parasites, leads to an increase in intracellular osmotic pressure, causing swelling and ultimately cell lysis. Furthermore, the disruption of ion homeostasis interferes with critical mitochondrial functions, including substrate oxidation and ATP hydrolysis, leading to a catastrophic failure of cellular energy metabolism and cell death.

Recent studies have also revealed that this compound can induce apoptosis (programmed cell death) and cell cycle arrest in various cell types. It has been shown to downregulate the expression of key cell cycle proteins like cyclin D1 and cyclin-dependent kinases, while upregulating CDK inhibitors. In some cancer cell lines, this compound has been observed to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Diagram of this compound's Ionophoric Mechanism of Action

Caption: A diagram illustrating the ionophoric action of this compound, leading to cell death.

Experimental Protocols

Fermentation of Actinomadura yumaensis

This protocol is adapted from a patented method for the production of an antibiotic identical to this compound using a strain of Nocardia sp. X-14868, which is a synonym for Actinomadura yumaensis.

4.1.1. Inoculum Preparation

-

Culture Maintenance: Maintain stock cultures of Actinomadura yumaensis on agar slants. A suitable medium (Medium A) contains (in grams per liter): beef extract (3), tryptone (5), yeast extract (5), glucose (1), potato starch (24), and agar (20), with the pH adjusted to 7.0 before sterilization.

-

First Stage Inoculum: Inoculate a 500 ml Erlenmeyer flask containing 100 ml of sterile seed medium (Medium B). Medium B consists of (in grams per liter): glucose (10), soluble starch (20), yeast extract (5), NZ-Amine A (5), and calcium carbonate (1). Incubate the flask on a rotary shaker at 250 rpm for 3-4 days at 28°C.

-

Second Stage Inoculum: Use the culture from the first stage to inoculate a larger vessel containing the same seed medium. For example, use a 2-liter flask with 1 liter of medium or a 30-liter fermenter with 20 liters of medium. Incubate for 2-3 days under the same conditions.

4.1.2. Production Fermentation

-

Fermentation Medium: Prepare the production fermentation medium (Medium C) with the following composition (in grams per liter): glucose (40), dextrin (20), molasses (10), soy peptone (5), and calcium carbonate (5).

-

Inoculation: Inoculate a production fermenter with 5-10% (v/v) of the second-stage inoculum.

-

Fermentation Conditions: Maintain the fermentation at 28°C with aeration (e.g., 0.5-1.5 volumes of air per volume of medium per minute) and agitation (e.g., 200-400 rpm). The optimal pH is around 7.0.

-

Duration: The fermentation is typically carried out for 5 to 10 days. Monitor the production of this compound using analytical techniques such as HPLC.

Extraction and Purification of this compound

The following protocol is based on a patented method for preparing this compound ammonium from the fermentation broth.

-

Pretreatment of Fermentation Broth: Adjust the pH of the fermentation broth to 7.0-8.0. Filter the broth using a plate and frame filter press to separate the mycelial biomass from the supernatant. Dry the resulting wet mycelial cake, for instance, using microwave drying.

-

Solvent Extraction: Extract the dried mycelial cake with an organic solvent such as butyl acetate. The ratio of solvent to mycelial cake can be optimized, for example, 0.5 to 0.7 m³ of solvent per ton of dried mycelia. Stir the mixture for a defined period (e.g., 3 hours) and then filter to obtain the this compound-containing filtrate.

-

Macroporous Resin Adsorption: Dilute the filtrate with another organic solvent (e.g., ethanol) and pass it through a macroporous adsorption resin column. After loading, wash the column to remove impurities.

-

Elution and Ammoniation: Elute the this compound from the resin using a suitable solvent. The resulting eluate is then extracted with an ammonia solution to convert this compound to its ammonium salt.

-

Nanofiltration and Lyophilization: Concentrate the this compound ammonium solution using nanofiltration. The concentrated solution is then freeze-dried (lyophilized) to obtain the final purified this compound ammonium powder.

Workflow for this compound Extraction and Purification

Caption: A flowchart of the extraction and purification process for this compound.

Analytical Methods for this compound Characterization

4.3.1. High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of this compound in various matrices involves reversed-phase HPLC with post-column derivatization.

-

Extraction: Extract the sample (e.g., animal feed) with methanol.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water is often used.

-

Flow Rate: Typically around 1.0 mL/min.

-

-

Post-column Derivatization: Mix the column effluent with a vanillin solution in an acidic medium at an elevated temperature to produce a colored derivative.

-

Detection: Monitor the absorbance of the derivative at a specific wavelength, typically around 520 nm.

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the detection and quantification of this compound residues.

-

Sample Preparation: Extract the sample (e.g., animal tissue) with an organic solvent like a mixture of methanol and acetonitrile. The extract may require further cleanup using solid-phase extraction (SPE).

-

LC Conditions:

-

Column: C18 or similar reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity, monitoring the transition of the precursor ion to specific product ions.

-

Quantitative Data

The following tables summarize key quantitative data related to the production and analysis of this compound.

Table 1: Fermentation and Purification Parameters

| Parameter | Value/Range | Reference |

| Fermentation Temperature | 28°C | Patent US4368265A |

| Fermentation Duration | 5 - 10 days | Patent US4368265A |

| Inoculum Size | 5 - 10% (v/v) | Patent US4368265A |

| Fermentation pH | ~7.0 | Patent US4368265A |

| Extraction & Purification Yield | >85% | Patent CN106008625A |

Table 2: Analytical Method Performance

| Parameter | HPLC | LC-MS/MS | Reference |

| Recovery | >90% (in feed) | ~90% (in chicken tissue) | [2] |

| Limit of Detection (LOD) | - | 0.23 µg/L (in serum) | |

| Limit of Quantification (LOQ) | 2 mg/kg (in feed) | 0.8 µg/kg (in chicken tissue) | [2] |

Conclusion

The discovery of this compound from Actinomadura yumaensis has provided a valuable tool for the poultry industry in the control of coccidiosis. This technical guide has outlined the key aspects of this compound, from its biosynthesis and mechanism of action to detailed protocols for its production and analysis. The provided experimental methodologies and quantitative data offer a solid foundation for researchers and drug development professionals to further explore the potential of this potent polyether ionophore. Future research may focus on the complete elucidation of its biosynthetic gene cluster to enable synthetic biology approaches for yield improvement and the generation of novel analogs with enhanced therapeutic properties.

References

Maduramicin chemical structure and properties

An In-depth Technical Guide to Maduramicin: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a potent polyether ionophore antibiotic produced by the fermentation of the actinomycete Actinomadura yumaensis (previously identified as Nocardia sp. or Actinomadura rubra).[1][2][3][4][5] It is primarily utilized in veterinary medicine as a coccidiostat for the prevention and control of coccidiosis in poultry. As an ionophore, this compound exhibits a high affinity for forming lipid-soluble complexes with monovalent and divalent cations, which facilitates their transport across biological membranes. This activity disrupts the cellular ion homeostasis of target organisms, leading to cell death. Beyond its anticoccidial properties, this compound has demonstrated activity against Gram-positive bacteria, Cryptosporidium, and Treponema, and has been investigated for its effects on cell proliferation and apoptosis. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Identity

This compound is a complex glycoside molecule characterized by a polyether backbone. It is commonly used as its more stable ammonium salt in commercial formulations.

-

Chemical Name (IUPAC): azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid

-

Synonyms: Maduramycin, Cygro, Antibiotic X-14868A, CL 273 ,703

-

Source Organism: Actinomadura yumaensis

The structural complexity of this compound includes multiple chiral centers and cyclic ether rings, forming a rigid, cage-like architecture that is crucial for its ion-binding capabilities.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and toxicological properties of this compound and its ammonium salt is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C47H80O17 (Acid) C47H83NO17 (Ammonium Salt) | |

| Molecular Weight | 917.14 g/mol (Acid) 934.17 g/mol (Ammonium Salt) | |

| CAS Number | 79356-08-4 (Acid) 84878-61-5 (Ammonium Salt) | |

| Appearance | White solid | |

| Melting Point | 193-195 °C (Sodium Salt) | |

| Solubility | Poor water solubility; Soluble in ethanol, methanol, DMF, DMSO. Aqueous solubility (24°C): 100 ppm at pH 5 to 3000 ppm in distilled water. | |

| Optical Rotation | [α]D +40.6° (in chloroform); [α]D +23.8° (in methanol) | |

| Storage | -20°C |

Table 2: Toxicological and Efficacy Data

| Parameter | Species | Value | Route of Administration | Reference(s) |

| LD50 | Male Wistar Rats | 6.81 mg/kg body weight | Oral | |

| Recommended Dose (Poultry) | Broiler Chickens | 5-7 ppm in feed | Oral (in feed) | |

| Toxic Dose (Poultry) | Broiler Chickens | 7.5 ppm in feed | Oral (in feed) |

Mechanism of Action

This compound's biological activity stems from its function as an ionophore, a molecule that reversibly binds ions and transports them across lipid membranes.

-

Cation Complexation: this compound forms electrically neutral complexes with various cations. It shows a high selectivity for monovalent cations in the order of K+ > Rb+ > Na+ > Li+ > Cs+, and it also binds divalent cations like Ca2+.

-

Membrane Transport: These lipid-soluble complexes diffuse across the cell membranes of susceptible organisms, such as coccidial parasites.

-

Disruption of Ion Gradients: This transport disrupts the natural electrochemical gradients of ions, which are essential for cellular function. The influx of cations into the parasite's cell leads to an increase in intracellular osmotic pressure.

-

Mitochondrial Dysfunction and Cell Death: The ionic imbalance critically impairs mitochondrial functions, including substrate oxidation and ATP hydrolysis. The culmination of these effects is the death of the protozoal cell.

Caption: Ionophore Mechanism of Action of this compound.

Effects on Eukaryotic Cells

In addition to its antiparasitic effects, studies have shown that this compound can impact eukaryotic host cells, particularly at higher concentrations. Research using mouse myoblasts (C2C12) and human rhabdomyosarcoma cells has revealed that this compound can inhibit cell proliferation and induce apoptosis in a dose-dependent manner.

The mechanism involves:

-

Cell Cycle Arrest: this compound treatment leads to the accumulation of cells in the G0/G1 phase of the cell cycle.

-

Modulation of Cell Cycle Proteins: This arrest is associated with the downregulation of key cell cycle proteins, including cyclin D1 and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors.

-

Induction of Apoptosis: Prolonged exposure or higher concentrations of this compound trigger programmed cell death (apoptosis).

Caption: this compound's effect on the cell cycle and apoptosis.

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols are proprietary to the conducting laboratories. However, the methodologies employed in key studies can be summarized to guide future research.

In Vitro Efficacy and Cytotoxicity Assays

-

Objective: To determine the effect of this compound on cell growth, proliferation, and apoptosis.

-

General Workflow:

-

Cell Culture: Mouse myoblasts (C2C12) or other relevant cell lines are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.05–1 µg/ml) for specified durations (e.g., 24-72 hours).

-

Cell Growth/Viability Assay: Cell counts are performed using a hemocytometer or automated cell counter. Morphological changes are observed via microscopy.

-

Cell Cycle Analysis: Cells are stained with propidium iodide (PI) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Apoptosis Detection: Apoptosis is quantified using Annexin V-PI staining followed by flow cytometry. Cleavage of proteins like PARP can be assessed via Western blotting.

-

Protein Expression Analysis: Western blotting is used to measure the levels of key regulatory proteins (e.g., cyclin D1, CDKs) to elucidate the mechanism of action.

-

In Vivo Toxicity and Pharmacokinetic Studies

-

Objective: To determine the acute toxicity (LD50) and toxicokinetic profile of this compound.

-

General Workflow (based on rat studies):

-

Animal Model: Male Wistar rats are acclimatized and divided into groups.

-

Dosing: this compound, dissolved in a suitable vehicle (e.g., DMSO and water), is administered via oral gavage at various doses (e.g., 0, 4.64, 10.0, 21.5, 46.4 mg/kg bw).

-

Acute Toxicity (LD50 Determination): Survival rates are monitored over 14 days. The LD50 is calculated from the mortality data.

-

Toxicokinetics: A sublethal dose (e.g., 4.8 mg/kg bw) is administered. Blood, urine, and feces are collected at multiple time points.

-

Sample Analysis: this compound concentrations in biological samples are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak), and elimination half-life are calculated. Biochemical markers for organ damage (e.g., creatine kinase, urea) are measured in serum.

-

Caption: General workflow for in vivo toxicity and kinetic studies.

Production and Formulation

This compound is produced commercially through a large-scale aerobic fermentation process using the bacterium Actinomadura yumaensis. The process involves cultivating the microorganism in bioreactors under controlled conditions to optimize antibiotic synthesis. Following fermentation, the this compound is extracted from the broth using organic solvents and purified. For veterinary use, it is often converted to the more stable this compound ammonium salt and formulated as a premix to be incorporated into animal feed. Recent research has also explored novel delivery systems, such as nanostructured lipid carriers, to improve solubility and safety.

Conclusion

This compound is a highly effective polyether ionophore with a well-established role as an anticoccidial agent in the poultry industry. Its mechanism of action, centered on the disruption of cation transport across cell membranes, is potent against its target protozoan parasites. However, its narrow therapeutic index, with toxic effects observed at concentrations close to the recommended dose, necessitates careful handling and uniform mixing in feed. Ongoing research into its effects on cell cycle regulation and apoptosis, along with the development of advanced drug delivery systems, highlights its potential for broader scientific and therapeutic investigation. This guide provides core technical information to support researchers, scientists, and drug development professionals in their work with this significant molecule.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Maduramicin as a Polyether Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maduramicin, a monoglycoside polyether ionophore produced by Actinomadura yumaensis, is a potent anticoccidial agent widely used in the poultry industry.[1] Its primary mechanism of action lies in its ability to form lipophilic complexes with monovalent cations, thereby facilitating their transport across biological membranes. This disruption of ion homeostasis triggers a cascade of cellular events, including mitochondrial dysfunction, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism: Ionophore Activity

This compound's fundamental mechanism of action is its function as a mobile carrier ionophore. It chelates monovalent cations, with a preferential affinity for these ions, forming a neutral, lipid-soluble complex.[2] This complex can then diffuse across the hydrophobic core of cellular and organellar membranes, effectively dissipating the natural ion gradients that are essential for numerous cellular functions.

While precise binding constants for this compound with various cations are not extensively reported in the readily available literature, it is established that it preferentially binds to monovalent cations.[2] This selective transport disrupts the delicate balance of ions such as sodium (Na+) and potassium (K+), and indirectly affects the homeostasis of divalent cations like calcium (Ca2+).[3] The disruption of these ion gradients across the plasma membrane and mitochondrial inner membrane is the primary trigger for the downstream cellular effects of this compound.

Disruption of Mitochondrial Function

The ionophoric activity of this compound has profound consequences for mitochondrial function. The dissipation of the electrochemical gradient across the inner mitochondrial membrane leads to a decrease in the mitochondrial membrane potential (MMP).[4] This depolarization uncouples oxidative phosphorylation from ATP synthesis, leading to a decline in cellular ATP levels and an increase in the production of reactive oxygen species (ROS).

Quantitative Data on this compound's Effects on Mitochondrial Membrane Potential

| Cell Line/System | This compound Concentration | Observed Effect on MMP | Reference |

| Primary chicken myocardial cells | 0.05, 0.5, 5 µg/mL | Dose-dependent decrease in MMP |

Induction of Cell Cycle Arrest and Apoptosis

The cellular stress induced by ion dysregulation and mitochondrial dysfunction culminates in the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis.

Cell Cycle Arrest

This compound has been shown to arrest cells in the G0/G1 phase of the cell cycle. This arrest is mediated by the downregulation of key cell cycle regulatory proteins.

| Cell Line | This compound Concentration | Duration of Treatment | Percentage of Cells in G0/G1 Phase | Reference |

| H9c2 myocardial cells | 0.5 µg/mL | 36 hours | 83.02% (Control: 67.06%) | |

| H9c2 myocardial cells | 0.5 µg/mL | 72 hours | 87.39% (Control: 67.06%) | |

| C2C12 myoblast cells | 0.5 µg/mL | 72 hours | ~93% |

Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine on the cell surface.

| Cell Line | This compound Concentration | Duration of Treatment | Fold Increase in Apoptotic Cells (Annexin V+) | Reference |

| H9c2 myocardial cells | 0.05 µg/mL | 72 hours | 2.0-fold | |

| H9c2 myocardial cells | 0.5 µg/mL | 72 hours | 3.7-fold | |

| C2C12 myoblast cells | 0.05 - 1 µg/mL | 72 hours | 2.5 to 3.5-fold |

Signaling Pathways Modulated by this compound

This compound's ionophoric activity initiates a complex network of intracellular signaling pathways that ultimately lead to cell cycle arrest and apoptosis.

Cell Cycle Regulatory Pathway

This compound-induced G0/G1 arrest is orchestrated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. This involves the downregulation of Cyclin D1, CDK4, and CDK6, and the upregulation of CDK inhibitors like p21Cip1 and p27Kip1. The subsequent hypophosphorylation of the retinoblastoma protein (Rb) prevents the transcription of genes required for S-phase entry.

Apoptotic Signaling Pathways

This compound triggers both the extrinsic and intrinsic apoptotic pathways.

-

Extrinsic Pathway: this compound upregulates the expression of the death receptor DR4 and its ligand TRAIL. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

-

Intrinsic Pathway: The disruption of mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn activates initiator caspase-9.

Both pathways converge on the activation of executioner caspase-3, which cleaves a variety of cellular substrates, including PARP, leading to the dismantling of the cell.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µg/mL) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

| Cell Line | IC50 Value (µg/mL) | Reference |

| C2C12 (mouse myoblasts) | ~0.07 | |

| RD (human rhabdomyosarcoma) | ~0.15 | |

| Rh30 (human rhabdomyosarcoma) | ~0.25 | |

| H9c2 (rat myocardial cells) | 0.1 - 0.2 (5 days) | |

| H9c2 (rat myocardial cells) | 0.5 - 1.0 (48 hours) |

Cell Cycle Analysis

Propidium iodide (PI) staining followed by flow cytometry is a standard method to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting: Harvest cells after treatment with this compound (e.g., 0.5 µg/mL for 24-72 hours).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at 4°C for at least 2 hours.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring the emission at ~617 nm.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay

Annexin V/PI dual staining is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Collect both adherent and floating cells after this compound treatment (e.g., 0.05-1 µg/mL for 72 hours).

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells immediately by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Mitochondrial Membrane Potential

The fluorescent dye JC-1 is commonly used to assess changes in mitochondrial membrane potential. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains as monomers and fluoresces green.

-

Cell Seeding and Treatment: Seed cells in a suitable plate and treat with this compound.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity of both the red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~514/529 nm) using a fluorescence microscope or plate reader.

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Measurement of Ionophore Activity

The ionophoretic properties of this compound can be directly assessed using artificial membrane systems.

-

BLM Formation: Form a planar lipid bilayer across a small aperture separating two aqueous compartments.

-

This compound Addition: Add this compound to one of the compartments.

-

Ion Gradient: Establish a concentration gradient of a specific cation (e.g., K+) across the membrane.

-

Conductance Measurement: Apply a voltage across the membrane and measure the resulting current. An increase in current indicates ion transport facilitated by this compound.

-

Selectivity Determination: Repeat the experiment with different cations to determine the relative transport efficiency and ion selectivity.

Conclusion

This compound exerts its biological effects primarily through its function as a polyether ionophore, disrupting cellular ion homeostasis. This initial event triggers a cascade of downstream effects, including mitochondrial dysfunction, the generation of reactive oxygen species, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis via both intrinsic and extrinsic pathways. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, is crucial for researchers and drug development professionals working with this potent compound, both in the context of its established anticoccidial use and for exploring its potential in other therapeutic areas.

References

- 1. This compound arrests myocardial cells at G0/G1 phase of the cell cycle through inhibiting AKT-Cyclin D1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound arrests myocardial cells at G0/G1 phase of the cell cycle through inhibiting AKT-Cyclin D1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptome profile analysis reveals cardiotoxicity of this compound in primary chicken myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis in chicken myocardial cells via intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Maduramicin-Induced Apoptosis in Myoblast Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying maduramicin-induced apoptosis in myoblast cells. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering a comprehensive summary of key findings, detailed experimental protocols, and visual representations of the involved signaling pathways.

Executive Summary

This compound, a polyether ionophore antibiotic primarily used in the poultry industry as a coccidiostat, has been shown to induce apoptosis in myoblast cells.[1][2][3] This toxicity is a significant concern due to accidental exposure in non-target species, including humans, which can lead to skeletal muscle degeneration and heart failure.[1][2] Research using myoblast cell lines such as murine C2C12 and human rhabdomyosarcoma cells (RD and Rh30) has elucidated the molecular pathways involved in this compound-induced myotoxicity. This compound triggers apoptosis through both extrinsic and intrinsic pathways, characterized by the activation of caspases, modulation of cell cycle proteins, and the generation of reactive oxygen species (ROS). This guide synthesizes the current understanding of these mechanisms, presenting quantitative data, detailed experimental procedures, and signaling pathway diagrams to facilitate further research and drug development efforts.

Quantitative Data on this compound's Effects

The cytotoxic and apoptotic effects of this compound on myoblast cells have been quantified in several studies. The following tables summarize key quantitative data, providing a clear comparison of its impact across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound in Myoblast Cell Lines

| Cell Line | Treatment Duration | IC50 Value (µg/mL) | Assay | Reference |

| C2C12 (murine myoblast) | 5 days | ~0.07 | Cell Counting | |

| RD (human rhabdomyosarcoma) | 5 days | ~0.15 | Cell Counting | |

| Rh30 (human rhabdomyosarcoma) | 5 days | ~0.25 | Cell Counting | |

| H9c2 (rat cardiac myoblast) | 5 days | 0.1 - 0.2 | Cell Counting |

Table 2: this compound's Effect on Cell Cycle Distribution in C2C12 Cells

| This compound Conc. (µg/mL) | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| 0 (Control) | 24 hours | Not specified | Not specified | Not specified | |

| 0.05 | 24 hours | Increased | Decreased | Decreased | |

| 0.1 | 24 hours | Increased | Decreased | Decreased | |

| 0.2 | 24 hours | Increased | Decreased | Decreased |

Table 3: Upregulation of Pro-Apoptotic Proteins in C2C12 Cells by this compound (24-hour treatment)

| Protein | This compound Conc. (µg/mL) | Fold Change (relative to control) | Reference |

| DR4 | 0.2 | Increased | |

| TRADD | 0.2 | Increased | |

| TRAIL | 0.2 | Increased | |

| BAK | 0.2 | Increased | |

| BAD | 0.2 | Increased |

Table 4: Downregulation of Cell Cycle Regulatory Proteins in C2C12 Cells by this compound (24-hour treatment)

| Protein | This compound Conc. (µg/mL) | Fold Change (relative to control) | Reference |

| Cyclin D1 | 0.2 | Decreased | |

| CDK4 | 0.2 | Decreased | |

| CDK6 | 0.2 | Decreased | |

| CDC25A | 0.2 | Decreased | |

| p-Rb (S807/811) | 0.2 | Decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis in myoblast cells.

Cell Culture and this compound Treatment

-

Cell Lines:

-

C2C12 (murine myoblast)

-

RD (human rhabdomyosarcoma)

-

Rh30 (human rhabdomyosarcoma)

-

H9c2 (rat cardiac myoblast)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound ammonium is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 5 mg/mL), which is then aliquoted and stored at -80°C. The stock solution is diluted in culture medium to the desired final concentrations for experiments.

Cell Viability and Proliferation Assays

-

Trypan Blue Exclusion Assay:

-

Plate cells in triplicate in multi-well plates and treat with varying concentrations of this compound for 24, 48, or 72 hours.

-

Harvest cells by trypsinization and resuspend in complete medium.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate cell viability as (viable cell count / total cell count) x 100%.

-

-

Cell Counting for Proliferation:

-

Plate cells in triplicate and treat with this compound for up to 5 days.

-

At specified time points, detach the cells and count the total number of cells using a cell counter or hemocytometer.

-

Apoptosis Assays

-

Annexin V and Propidium Iodide (PI) Staining:

-

Treat cells with this compound for the desired duration (e.g., 72 hours).

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI solution according to the manufacturer's instructions (e.g., CF488A-Annexin V and Propidium Iodide Apoptosis Assay Kit).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Treat cells with this compound for a specific period (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting

-

Treat cells with this compound for the indicated times and concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:

-

Apoptosis-related proteins: Cleaved PARP, Cleaved Caspase-3, -8, -9, DR4, TRADD, TRAIL, BAK, BAD.

-

Cell cycle proteins: Cyclin D1, CDK4, CDK6, CDC25A, p21Cip1, p27Kip1, Rb, p-Rb.

-

Signaling proteins: p-JNK, JNK, PP5, p-Akt, Akt, p-Erk1/2, Erk1/2, PTEN.

-

Loading control: β-Tubulin or GAPDH.

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) solution and visualize with an imaging system.

Measurement of Reactive Oxygen Species (ROS)

-

Plate cells in a suitable format (e.g., 96-well plate or culture dish).

-

Treat cells with this compound for the desired time. A positive control (e.g., H2O2) can be included.

-

Incubate the cells with an oxidant-sensitive fluorescent probe, such as CM-H2DCFDA, according to the manufacturer's protocol.

-

Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates an elevation in intracellular ROS levels.

Signaling Pathways and Mechanisms

This compound induces apoptosis in myoblast cells through a multi-faceted mechanism involving the activation of death receptor and mitochondrial pathways, cell cycle arrest, and oxidative stress.

Extrinsic and Intrinsic Apoptotic Pathways

This compound treatment leads to the upregulation of the death receptor DR4 and its ligand TRAIL, as well as the adaptor protein TRADD. This activation of the extrinsic, or death receptor-mediated, pathway culminates in the activation of caspase-8. Concurrently, this compound induces the expression of pro-apoptotic Bcl-2 family members BAK and BAD, which are key regulators of the intrinsic, or mitochondrial, pathway. This leads to the activation of caspase-9. Both pathways converge on the executioner caspase-3, leading to the cleavage of PARP and the execution of apoptosis.

Caption: this compound-induced extrinsic and intrinsic apoptotic pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound inhibits myoblast proliferation by arresting the cell cycle at the G0/G1 phase. This is achieved by downregulating the expression of key G1/S phase progression proteins, including Cyclin D1, CDK4, and CDK6, and upregulating the expression of CDK inhibitors p21Cip1 and p27Kip1. This leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the transition from G1 to S phase.

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Role of Reactive Oxygen Species (ROS)

This compound treatment elevates intracellular ROS levels in myoblast cells. This oxidative stress plays a crucial role in mediating apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This compound-induced ROS leads to the downregulation of protein phosphatase 5 (PP5), a negative regulator of JNK. The resulting activation of the JNK cascade contributes to apoptotic cell death. The use of ROS scavengers like N-acetyl-L-cysteine (NAC) can suppress this compound-induced JNK activation and apoptosis, confirming the critical role of ROS in this process.

Caption: ROS-mediated JNK activation in this compound-induced apoptosis.

Conclusion

This compound induces apoptosis in myoblast cells through a complex network of signaling pathways. It simultaneously triggers the extrinsic and intrinsic apoptotic cascades, inhibits cell proliferation by inducing G0/G1 cell cycle arrest, and promotes oxidative stress leading to JNK-mediated cell death. The detailed data and protocols presented in this guide offer a solid foundation for researchers investigating the myotoxic effects of this compound and for professionals developing strategies to mitigate its toxicity or exploring its potential as an anti-cancer agent. Further research is warranted to fully elucidate the interplay between these pathways and to identify potential therapeutic targets.

References

- 1. This compound inhibits proliferation and induces apoptosis in myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Proliferation and Induces Apoptosis in Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Proliferation and Induces Apoptosis in Myoblast Cells | PLOS One [journals.plos.org]

Molecular Basis of Maduramicin Toxicity in Myoblasts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maduramicin, a potent polyether ionophore antibiotic, is widely utilized as an anticoccidial agent in the poultry industry. However, its narrow therapeutic index and the risk of accidental exposure to non-target species, including humans, have highlighted its significant myotoxic effects. Improper use can lead to severe skeletal and cardiac muscle damage, degeneration, and potentially fatal outcomes. Understanding the molecular underpinnings of this compound-induced myotoxicity is crucial for developing diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the molecular mechanisms driving this compound's toxicity in myoblasts, the progenitor cells of muscle fibers. It details the compound's impact on cell proliferation, cell cycle progression, and the induction of programmed cell death pathways, namely apoptosis and the impairment of autophagy. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing myotoxicity, and provides visual representations of the core signaling pathways involved.

Introduction

This compound executes its toxic effects on myoblasts through a multi-pronged molecular assault, primarily by inhibiting cell proliferation and inducing apoptosis.[1] Studies using murine myoblasts (C2C12) and human rhabdomyosarcoma cells (RD and Rh30) as in vitro models have demonstrated that this compound's effects are both concentration- and time-dependent.[2][3] At a cellular level, this compound halts the cell cycle at the G0/G1 phase and triggers both intrinsic and extrinsic apoptotic pathways.[1][2] Furthermore, recent evidence points towards this compound's ability to disrupt autophagy, a critical cellular recycling process, which may contribute to a caspase-independent mode of cell death. This guide will dissect these mechanisms, providing the quantitative data and methodological details necessary for researchers in the field.

Quantitative Analysis of this compound Myotoxicity

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on various myoblast cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound on Myoblast Cell Lines

| Cell Line | IC50 Value (µg/mL) | Exposure Time | Assay Method | Reference |

| C2C12 (Mouse Myoblasts) | ~0.07 | 5 days | Cell Counting | |

| RD (Human Rhabdomyosarcoma) | ~0.15 | 5 days | Cell Counting | |

| Rh30 (Human Rhabdomyosarcoma) | ~0.25 | 5 days | Cell Counting | |

| H9c2 (Rat Myocardial Cells) | 0.1 - 0.2 | 5 days | Cell Counting | |

| H9c2 (Rat Myocardial Cells) | 0.2 - 0.5 | 72 hours | MTT Assay |

Table 2: Effect of this compound on Cell Cycle Distribution in C2C12 Myoblasts (24-hour treatment)

| This compound Conc. (µg/mL) | % Cells in G0/G1 Phase (Mean ± SE) | % Cells in S Phase (Mean ± SE) | % Cells in G2/M Phase (Mean ± SE) | Reference |

| 0 (Control) | 50.6 ± 2.3 | 42.6 ± 1.8 | 6.7 ± 0.5 | |

| 0.5 | 63.0 ± 2.8** | 32.3 ± 2.1 | 4.6 ± 0.7 | |

| P<0.05, **P<0.01, difference with the control group. |

Table 3: Induction of Apoptosis by this compound in C2C12 Myoblasts (72-hour treatment)

| This compound Conc. (µg/mL) | Fold Increase in Apoptotic Cells (Annexin-V/PI Positive) | Reference |

| 0.05 - 1.0 | ~2.5 - 3.5 fold |

Core Signaling Pathways in this compound Toxicity

This compound's toxicity in myoblasts is orchestrated through the modulation of specific signaling pathways that govern cell cycle progression and apoptosis.

Cell Cycle Arrest at G0/G1 Phase

This compound induces a G0/G1 phase arrest in myoblasts by altering the expression of key cell cycle regulatory proteins. It downregulates the expression of Cyclin D1 and its associated cyclin-dependent kinases (CDK4 and CDK6), as well as the phosphatase CDC25A. Concurrently, it upregulates the expression of CDK inhibitors p21Cip1 and p27Kip1. This cascade of events leads to the hypophosphorylation of the Retinoblastoma protein (Rb), which in its active state, prevents the cell from progressing into the S phase.

Induction of Apoptosis

This compound triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

-

Extrinsic Pathway: this compound upregulates the expression of the death receptor DR4 and its ligand TRAIL, as well as the adaptor protein TRADD. This leads to the activation of initiator caspase-8, which in turn activates the executioner caspase-3.

-

Intrinsic Pathway: The compound induces the expression of pro-apoptotic Bcl-2 family proteins BAK and BAD. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9, which also converges on the activation of caspase-3.

Activated caspase-3 is responsible for the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Impairment of Autophagic Flux

In addition to apoptosis, this compound has been shown to block autophagic flux in myocardial cells, a mechanism that may also be relevant to skeletal myoblasts. This is evidenced by the accumulation of both LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (a protein that is normally degraded during autophagy). This blockage suggests that while the initial stages of autophagy may be induced, the final degradation step is inhibited, which can contribute to cell death.

Detailed Experimental Protocols

The following protocols are based on methodologies cited in studies of this compound toxicity and are provided as a guide for researchers.

Cell Culture and Maintenance

-

Cell Lines:

-

C2C12 (Mouse Myoblasts): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. Subculture when cells reach 70-80% confluency to prevent spontaneous differentiation.

-

RD and Rh30 (Human Rhabdomyosarcoma): Culture in DMEM high-glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Preparation: Dissolve this compound ammonium salt (purity >97%) in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 5 mg/mL). Aliquot and store at -20°C or -80°C. The final concentration of DMSO in the culture medium should be kept below 0.1%.

Cell Viability and Proliferation Assays

References

- 1. This compound inhibits proliferation and induces apoptosis in myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Proliferation and Induces Apoptosis in Myoblast Cells | PLOS One [journals.plos.org]

- 3. This compound Inhibits Proliferation and Induces Apoptosis in Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

Maduramicin's Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maduramicin, a potent polyether ionophore antibiotic, is widely utilized in the poultry industry as an anticoccidial agent. Its mechanism of action, centered on disrupting ion gradients across biological membranes, has profound implications for cellular bioenergetics, particularly mitochondrial function. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound impacts mitochondria. It consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes the complex signaling cascades initiated by this compound. The evidence presented herein demonstrates that this compound's cytotoxicity is intrinsically linked to mitochondrial disruption, including the induction of oxidative stress, dissipation of membrane potential, and the initiation of both intrinsic and extrinsic apoptotic pathways, making it a subject of significant interest in toxicology and drug development.

Core Mechanism of Action: Ionophore Activity

This compound is a glycoside polyether ionophore produced by Actinomadura yumaensis.[1] Its fundamental mechanism involves forming lipophilic complexes with monovalent and divalent cations, particularly Na+, K+, and Ca2+.[1][2] This property allows it to facilitate the transport of these ions across cellular and organellar membranes, including the inner mitochondrial membrane, down their electrochemical gradients. This disruption of ion homeostasis is the primary trigger for its downstream effects on mitochondrial function and overall cell viability.[1][2]

The influx of cations into the mitochondrial matrix disrupts the delicate proton motive force, which is essential for ATP synthesis. This action effectively uncouples oxidative phosphorylation, leading to a cascade of deleterious events.

Caption: this compound acts as a cation ionophore, disrupting the mitochondrial proton gradient.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on this compound's impact on cell viability, apoptosis, and specific mitochondrial parameters.

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Parameter | Concentration | Duration | Result | Reference |

| H9c2 Myocardial Cells | Cell Viability | 1 µg/ml | 48 h | Reduced to 0.44-fold of control | |

| H9c2 Myocardial Cells | IC50 | 0.5 - 1 µg/ml | 48 h | 50% inhibition of cell viability | |

| H9c2 Myocardial Cells | Apoptosis | 0.05 µg/ml | 72 h | 2.0-fold increase vs. control | |

| H9c2 Myocardial Cells | Apoptosis | 0.5 µg/ml | 72 h | 3.7-fold increase vs. control | |

| C2C12 Myoblasts | Apoptosis | 0.05 - 1 µg/ml | 72 h | 2.5 to 3.5-fold increase vs. control | |

| H9c2, HL-1, Primary Cardiomyocytes | Apoptosis | 1 µM (~0.9 µg/ml) | 48 h | 27-43% apoptotic cells vs. control |

Table 2: Effects on Mitochondrial Bioenergetics and Related Parameters

| Compound | Cell/Organelle Type | Parameter | Concentration | Result | Reference |

| This compound | Primary Chicken Myocardial Cells | Mitochondrial Membrane Potential (MMP) | Not specified | Decreased | |

| This compound | Primary Chicken Myocardial Cells | Reactive Oxygen Species (ROS) | Not specified | Elevated | |

| This compound | H9c2, HL-1, Primary Cardiomyocytes | Reactive Oxygen Species (ROS) | 0.05 - 1 µM | Significantly elevated | |

| Duramycin | Rat Heart Mitochondria | Oxidative Phosphorylation | C50 < 2 µM | 50% inhibition | |

| Duramycin | Rat Heart Mitochondria | Uncoupled ATPase Activity | C50 = 8 µM | 50% inhibition | |

| Duramycin* | Rat Heart Mitochondria | Respiratory Control Ratio | 5 µM | Decreased to 1 (complete uncoupling) |

*Note: Duramycin is a related polypeptide antibiotic that provides insight into ionophore effects, though it is structurally distinct from this compound.

Impact on Mitochondrial Integrity and Function

This compound's ionophore activity directly compromises key mitochondrial functions.

Dissipation of Mitochondrial Membrane Potential (MMP)

The mitochondrial membrane potential (ΔΨm) is critical for ATP production and mitochondrial homeostasis. By transporting cations into the matrix, this compound neutralizes the charge gradient across the inner mitochondrial membrane, leading to a significant decrease in MMP. This collapse of MMP is a key early event in the mitochondrial apoptotic pathway.

Induction of Reactive Oxygen Species (ROS) Production

Disruption of the electron transport chain (ETC) and the uncoupling of oxidative phosphorylation lead to electron leakage, primarily from Complexes I and III. These electrons prematurely react with molecular oxygen to form superoxide anions (O₂⁻) and other reactive oxygen species (ROS). Studies confirm that this compound exposure significantly elevates intracellular ROS levels in various cell types, including myocardial and skeletal muscle cells. This oxidative stress is a central mediator of this compound-induced toxicity, triggering downstream signaling pathways that lead to apoptosis.

Inhibition of ATP Synthesis and Substrate Oxidation

As a direct consequence of MMP dissipation and ETC disruption, the synthesis of ATP via oxidative phosphorylation is severely inhibited. The altered intramitochondrial ion environment also impairs the function of metabolic enzymes, leading to reduced substrate oxidation. This energy crisis contributes significantly to cellular dysfunction and eventual death.

Role in Apoptosis and Cell Death Signaling

This compound is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The decrease in MMP and increase in ROS act as triggers for the intrinsic pathway. This involves the upregulation of pro-apoptotic Bcl-2 family proteins such as BAK and BAD. These proteins promote the permeabilization of the outer mitochondrial membrane (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

The Extrinsic (Death Receptor) Pathway

Evidence shows that this compound can also activate the extrinsic pathway by upregulating the expression of the death receptor DR4 and its ligand TRAIL (TNF-related apoptosis-inducing ligand). The binding of TRAIL to DR4 initiates a signaling cascade that leads to the activation of the initiator caspase-8. Active caspase-8 can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.

Caspase-Independent Apoptosis

In addition to caspase-dependent pathways, this compound can induce caspase-independent cell death. This is mediated by the translocation of Apoptosis Inducing Factor (AIF) from the mitochondrial intermembrane space to the nucleus, where it promotes chromatin condensation and DNA fragmentation.

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Key Signaling Pathways Activated by this compound

The mitochondrial dysfunction and ROS production triggered by this compound activate several downstream signaling cascades that contribute to its cytotoxicity, particularly in muscle tissues.

ROS-PTEN-Akt-Erk1/2 Pathway in Cardiac Muscle

In cardiac muscle cells, this compound-induced ROS activates the tumor suppressor PTEN (phosphatase and tensin homolog). Activated PTEN dephosphorylates and inactivates the pro-survival kinase Akt. The inactivation of Akt subsequently leads to the dephosphorylation and inhibition of the extracellular signal-regulated kinase 1/2 (Erk1/2). The inhibition of the pro-survival Akt-Erk1/2 axis is a key mechanism leading to apoptosis in cardiomyocytes.

References

Maduramicin: An In-depth Technical Guide on the Monovalent Glycoside Polyether Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maduramicin, a monovalent glycoside polyether ionophore, is a potent anticoccidial agent widely utilized in the poultry industry.[1][2][3] Produced through fermentation by Actinomadura yumaensis, it exhibits a broad spectrum of activity against various Eimeria species, the causative agents of coccidiosis.[3] Its mechanism of action involves the formation of lipophilic complexes with monovalent cations, primarily potassium and sodium, and transporting them across cellular membranes.[4] This disruption of the natural ion gradient leads to osmotic imbalance and ultimately cell death in the parasite. Beyond its anticoccidial properties, this compound has garnered significant interest for its potential as an anticancer, antiviral, and antibacterial agent. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and summarizing key quantitative data. Furthermore, it outlines detailed experimental protocols for its study and visualizes the key signaling pathways it modulates.

Chemical and Physical Properties

This compound is a complex polyether antibiotic with a glycosidically linked sugar moiety. It is typically used as its ammonium or sodium salt to enhance stability and facilitate its use in feed formulations.

| Property | Value | References |

| Chemical Formula | C47H83NO17 (Ammonium Salt) | |

| Molecular Weight | 934.17 g/mol (Ammonium Salt) | |

| CAS Number | 84878-61-5 (Ammonium Salt) | |

| Appearance | White solid | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; poor water solubility. | |

| Storage | -20°C |

Mechanism of Action

As a monovalent ionophore, this compound's primary mechanism of action is the disruption of ion homeostasis across biological membranes. It exhibits a higher affinity for potassium (K+) ions over sodium (Na+) ions. The process can be summarized as follows:

-

Complex Formation: The lipophilic exterior of the this compound molecule allows it to embed within the cell membrane of the target organism, such as the Eimeria parasite. The polar interior, rich in oxygen atoms, chelates a monovalent cation (e.g., K+).

-

Ion Transport: This newly formed lipophilic complex can then diffuse across the lipid bilayer, effectively transporting the cation down its concentration gradient and into the cell.

-

Disruption of Ion Gradient: This influx of cations disrupts the delicate electrochemical balance across the cell membrane.

-

Osmotic Imbalance and Cell Death: The altered intracellular ion concentration leads to an influx of water, causing cellular swelling and eventual lysis. This process also inhibits critical mitochondrial functions, such as substrate oxidation and ATP hydrolysis, further contributing to parasite death.

Applications and Biological Effects

Anticoccidial Activity

This compound is highly effective against various species of Eimeria that cause coccidiosis in poultry, including E. tenella, E. acervulina, E. necatrix, E. mivati, E. maxima, and E. brunetti. It is active against the early stages of the parasite's life cycle, specifically the sporozoites, trophozoites, and first-generation schizonts.

| Parameter | Value | References |

| Recommended Preventive Dose in Poultry Feed | 5 mg/kg (5 ppm) | |

| Recommended Therapeutic Dose in Broilers | 7 mg/kg (7 ppm) | |

| Withdrawal Period Before Slaughter | 5 days |

Studies have shown that this compound at 5-7 ppm in feed is effective in reducing lesion scores and mortality in broilers experimentally infected with ionophore-tolerant coccidia strains.

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent, particularly against triple-negative breast cancer. It has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines. The proposed mechanisms include the induction of cell cycle arrest at the G0/G1 phase and the activation of both intrinsic and extrinsic apoptotic pathways.

Antibacterial and Antiviral Activity

This compound demonstrates activity against Gram-positive bacteria. It has also been investigated for its antiviral properties.

Toxicity

This compound has a narrow therapeutic index, and overdose can lead to significant toxicity in both target and non-target species.

| Parameter | Value | Species | References |

| Oral LD50 | 6.81 mg/kg bw | Male Wistar Rats |

Toxic effects primarily manifest as damage to skeletal and cardiac muscle, leading to muscle weakness, degeneration, and potential heart failure. Other observed signs of toxicity in animals include diarrhea, anorexia, and reduced body weight. In humans, accidental ingestion has been reported to cause rhabdomyolysis and renal failure.

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects on various cell types, including cancer cells and muscle cells, by modulating several key signaling pathways.

Induction of Apoptosis

This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It upregulates the expression of TRAIL, DR4, and TRADD, leading to the activation of caspase-8 and the extrinsic cascade. Concurrently, it increases the expression of pro-apoptotic proteins BAK and BAD, activating the intrinsic pathway and caspase-9. Both pathways converge on the activation of caspase-3, leading to the cleavage of PARP and execution of apoptosis.

Caption: this compound-induced apoptotic signaling pathways.

G0/G1 Cell Cycle Arrest

This compound can arrest cells in the G0/G1 phase of the cell cycle. It achieves this by downregulating the expression of key cell cycle progression proteins, including Cyclin D1, CDK4, and CDK6, while upregulating the expression of CDK inhibitors like p21Cip1 and p27Kip1. This leads to the hypophosphorylation of the Retinoblastoma protein (Rb), preventing the cell from transitioning into the S phase.

Caption: this compound-induced G0/G1 cell cycle arrest.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Studies

-

Reagents and Materials:

-

This compound ammonium salt (powder)

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Weigh the desired amount of this compound ammonium powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of this compound in adherent cell lines.

-

Reagents and Materials:

-

Adherent cells in culture

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include wells with medium only (blank) and cells with vehicle (DMSO or ethanol) as controls.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis for Apoptosis Markers

This protocol outlines the detection of cleaved caspases and PARP in this compound-treated cells.

-

Reagents and Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated and control cells with lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

HPLC Method for this compound in Animal Feed

This method is for the quantification of this compound in feed premixes and finished feeds.

-

Reagents and Materials:

-

Methanol (HPLC grade)

-

Phosphate buffer (10 mM, pH 4.0)

-

Vanillin

-

Sulfuric acid

-

This compound analytical standard

-

HPLC system with a post-column derivatization unit and a VIS detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

-

Procedure:

-

Extraction: Extract a known weight of the feed sample with methanol by shaking or sonication.

-

Chromatographic Conditions:

-

Mobile Phase: Phosphate buffer (10 mM, pH 4.0) : Methanol (100:900, v/v)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: Ambient

-

-

Post-Column Derivatization:

-

Reagent: Vanillin in a methanolic sulfuric acid solution.

-

The column effluent is mixed with the derivatization reagent and passed through a reaction coil at an elevated temperature.

-

-

Detection:

-

Wavelength: 520 nm

-

-

Quantification: Prepare a calibration curve using the this compound analytical standard and calculate the concentration in the sample based on the peak area.